Radium

Übersicht

Beschreibung

Radium is a highly radioactive element with the symbol Ra and atomic number 88. It is the heaviest of the alkaline earth metals and was discovered by Marie and Pierre Curie in 1898. This compound is a silvery-white metal that does not occur freely in nature. It is found in trace amounts in uranium ores and is known for its intense radioactivity, which causes it to glow faintly in the dark .

Wissenschaftliche Forschungsanwendungen

Radium hat aufgrund seiner radioaktiven Eigenschaften mehrere Anwendungen in der wissenschaftlichen Forschung:

- Radiometrische Datierung: this compound-226 wird in der radiometrischen Datierung verwendet, um das Alter von Gesteinen und Mineralien zu bestimmen .

- Radiopharmaka: Radiumisotope, insbesondere this compound-223, werden zur Behandlung von metastasierendem Knochenkrebs eingesetzt. This compound-223 zielt auf Knochenmetastasen ab und emittiert Alpha-Teilchen, die Krebszellen töten .

- Umweltüberwachung: Radiumisotope werden als Tracer eingesetzt, um die Migration radioaktiver Stoffe in der Umwelt zu untersuchen .

- Strahlentherapie: Historisch gesehen wurde this compound in der Strahlentherapie zur Behandlung verschiedener Krebsarten eingesetzt .

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Emission von Alpha-Teilchen aus. Wenn this compound-223 zur Krebsbehandlung eingesetzt wird, ahmt es Calcium nach und bindet an Hydroxylapatit im Knochengewebe. Die emittierten Alpha-Teilchen verursachen Doppelstrangbrüche in der DNA von benachbarten Krebszellen, was zum Zelltod führt. Dieser Mechanismus ist besonders effektiv bei der gezielten Behandlung von Knochenmetastasen .

Wirkmechanismus

Radium-223 has been developed as a molecular-mediated targeted alpha therapy . This treatment targets bone, particularly osteoclasts and osteoblasts, and delivers a high-energy radiation dose to a small target area . It is highly effective in killing cancer cells and stabilising the bone microenvironment .

Safety and Hazards

Zukünftige Richtungen

Recently, radium-223 has been developed as a molecular-mediated targeted alpha therapy . This treatment targets bone, particularly osteoclasts and osteoblasts, and delivers a high-energy radiation dose to a small target area . It is highly effective in killing cancer cells and stabilising the bone microenvironment . This has sparked renewed interest in the coordination chemistry of this compound .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Radium wird typischerweise aus Uranerzen durch eine Reihe chemischer Prozesse gewonnen. Das Hauptverfahren beinhaltet die Auflösung von Uranerz in Säuren, gefolgt von Fällung und Filtration, um this compound von anderen Elementen zu trennen. Das this compound wird dann durch komplexe chemische Reaktionen gereinigt, die häufig die Bildung von Radiumchlorid oder Radiumsulfat beinhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Gewinnung aus Uranerzen wie Pechblende. Der Prozess umfasst:

Auflösung: Uranerz wird in Säuren gelöst.

Fällung: this compound wird mit Bariumsulfat ausgefällt.

Filtration: Der Niederschlag wird filtriert, um this compound zu trennen.

Reinigung: Das Rohthis compound wird durch chemische Reaktionen gereinigt, um Radiumchlorid oder Radiumsulfat zu bilden.

Arten von Reaktionen:

Oxidation: this compound reagiert mit Sauerstoff unter Bildung von Radiumoxid (RaO) und Radiumsuperoxid (RaO₂).

Reduktion: this compound kann aus seinen Verbindungen zu seiner metallischen Form mit starken Reduktionsmitteln reduziert werden.

Häufige Reagenzien und Bedingungen:

Luft: this compound reagiert mit Luft unter Bildung von Radiumnitrid (Ra₃N₂).

Wasser: this compound zersetzt sich in Wasser unter Bildung von Radiumhydroxid (Ra(OH)₂) und Wasserstoffgas.

Fluorwasserstoff: this compound reagiert mit Fluorwasserstoff unter Bildung von Radiumfluorid (RaF₂).

Hauptprodukte:

- Radiumoxid (RaO)

- Radiumhydroxid (Ra(OH)₂)

- Radiumchlorid (RaCl₂)

- Radiumbromid (RaBr₂)

- Radiumfluorid (RaF₂)

Vergleich Mit ähnlichen Verbindungen

Radium ähnelt in seinen chemischen Eigenschaften anderen Erdalkalimetallen wie Barium, Strontium und Calcium. seine intensive Radioaktivität unterscheidet es jedoch:

- Barium (Ba): Wie this compound bildet Barium unlösliche Salze wie Bariumsulfat. Barium ist nicht radioaktiv .

- Strontium (Sr): Strontium bildet ebenfalls ähnliche Verbindungen, aber seine Radioaktivität ist viel geringer als die von this compound .

- Calcium (Ca): Calcium ist this compound chemisch ähnlich, ist jedoch nicht radioaktiv und kommt in biologischen Systemen häufiger vor .

Die einzigartige Radioaktivität von this compound macht es wertvoll in der Medizin und der wissenschaftlichen Forschung, insbesondere bei Anwendungen, die eine gezielte Strahlentherapie erfordern.

Eigenschaften

IUPAC Name |

radium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ra | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWPIIXVSYCSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ra] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ra | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024294 | |

| Record name | Radium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.02541 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brilliant, white metal that blackens on exposure; Melting point = 700 degrees C. [Merck Index] | |

| Record name | Radium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7440-14-4 | |

| Record name | Radium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Radium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Radium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Radium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RADIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90AYD6R3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

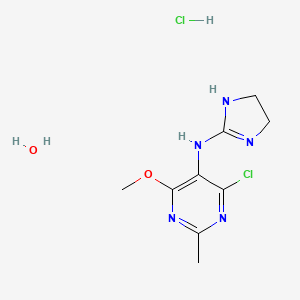

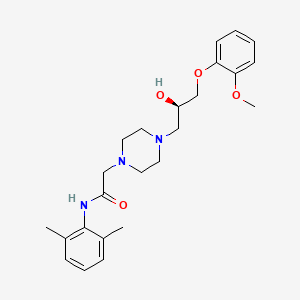

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)

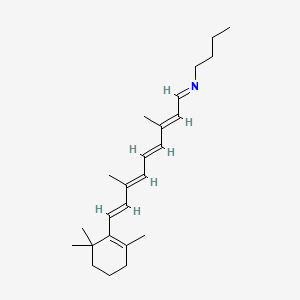

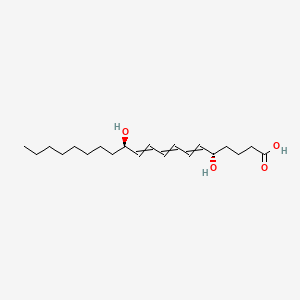

![[(E,2S,3R)-2-[[(E)-12-anthracen-9-yldodec-11-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233326.png)

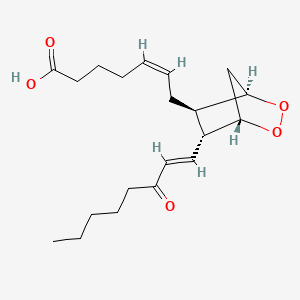

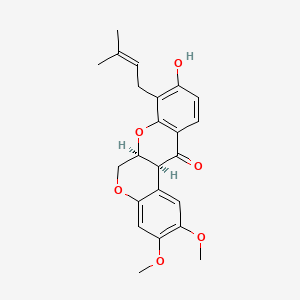

![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)